molecular formula C19H21ClFNO3 B169741 cis-(-)-Paroxetine Hydrochloride CAS No. 105813-04-5

cis-(-)-Paroxetine Hydrochloride

Cat. No. B169741
M. Wt: 365.8263432
InChI Key: GELRVIPPMNMYGS-CVLQQERVSA-N
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Description

Paroxetine is a type of drug known as a selective serotonin reuptake inhibitor (SSRI), which is commonly used to treat mental health disorders such as depression, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD) . The “cis-” in “cis-(-)-Paroxetine Hydrochloride” likely refers to the spatial configuration of the molecule, indicating that certain groups are on the same side of a given plane within the molecule .


Molecular Structure Analysis

The molecular structure of a compound like “cis-(-)-Paroxetine Hydrochloride” would likely involve various functional groups appropriate for its activity as an SSRI . The “cis-” configuration suggests the presence of a geometric isomer .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-(-)-Paroxetine Hydrochloride” would depend on its exact molecular structure. These could include factors such as solubility, melting point, and stability .

properties

IUPAC Name

(3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-CVLQQERVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595336
Record name (3R,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(-)-Paroxetine Hydrochloride

CAS RN

105813-04-5
Record name Paroxetine hydrochloride anhydrous, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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